molecular formula C10H8ClNO2 B8699779 4-chloro-6-methoxy-2H-isoquinolin-1-one

4-chloro-6-methoxy-2H-isoquinolin-1-one

Cat. No.: B8699779
M. Wt: 209.63 g/mol
InChI Key: JPJRYKRJPPWZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-6-methoxy-2H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound belonging to the isoquinolone family. Isoquinolones are known for their versatile biological and physiological activities, making them valuable in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methoxy-2H-isoquinolin-1-one can be achieved through several methods. One common approach involves the cyclocondensation of benzamide derivatives with functionalized arenes in the presence of alkynes or C2 synthons . This method often employs transition-metal-catalyzed aryl C–H oxidative cyclocondensation reactions .

Industrial Production Methods

Industrial production of isoquinolones, including this compound, typically involves large-scale synthesis using efficient catalytic systems. These methods focus on atom- and step-economy to ensure high yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methoxy-2H-isoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted isoquinolones and quinoline derivatives, which have significant biological and pharmaceutical applications .

Scientific Research Applications

4-chloro-6-methoxy-2H-isoquinolin-1-one has numerous scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-chloro-6-methoxy-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-6-methoxy-2H-isoquinolin-1-one include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

4-chloro-6-methoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8ClNO2/c1-14-6-2-3-7-8(4-6)9(11)5-12-10(7)13/h2-5H,1H3,(H,12,13)

InChI Key

JPJRYKRJPPWZCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-methoxyisoquinolin-1(2H)-one (2.5 g, 14.27 mmol) in acetonitrile (10 ml) was added NCS (2.54 g, 14.27 mmol) at 80° C. for overnight. The reaction mass was cooled to room temperature and the precipitated solid was filtered to get crude compound (2 g, 55.2%). The crude compound was taken to the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δ ppm 11.41 (s, 1H), 8.17-8.15 (d, J=8 Hz, 1H), 7.53 (s, 1H), 7.19-7.11 (m, 2H), 3.93 (s, 3H); MS: MS m/z 210.02 (M++1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
55.2%

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